ethyl ,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of ethyl ,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate makes it a valuable scaffold for the development of new therapeutic agents.
Properties
Molecular Formula |
C31H28N2O8S |
|---|---|
Molecular Weight |
588.6 g/mol |
IUPAC Name |
ethyl (2E)-5-(2,4-dimethoxyphenyl)-2-[[5-(2-methoxycarbonylphenyl)furan-2-yl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C31H28N2O8S/c1-6-40-30(36)26-17(2)32-31-33(27(26)22-13-11-18(37-3)15-24(22)38-4)28(34)25(42-31)16-19-12-14-23(41-19)20-9-7-8-10-21(20)29(35)39-5/h7-16,27H,6H2,1-5H3/b25-16+ |
InChI Key |
ZRHUZBDDCSJKCE-PCLIKHOPSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C=C(C=C3)OC)OC)C(=O)C(=CC4=CC=C(O4)C5=CC=CC=C5C(=O)OC)S2)C |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C=C(C=C3)OC)OC)C(=O)/C(=C\C4=CC=C(O4)C5=CC=CC=C5C(=O)OC)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C=C(C=C3)OC)OC)C(=O)C(=CC4=CC=C(O4)C5=CC=CC=C5C(=O)OC)S2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating the reactants in a suitable solvent, such as isopropyl alcohol, under ultrasonic activation .
Industrial Production Methods
Industrial production methods for this compound may involve multi-component reactions that adhere to green chemistry principles. These methods aim to be environmentally friendly, efficient, and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Ethyl,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl ,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind effectively to biological targets, such as enzymes and receptors, thereby modulating their activity . This interaction can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl ,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate include:
- Ethyl 5-aryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates
- Diethyl 7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-2,6-dicarboxylate
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and synthetic potential. Its ability to be readily modified by introducing new binding sites makes it a versatile scaffold for drug design .
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